molecular formula C12H14FNO2S B2509510 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-77-7

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No.: B2509510
CAS No.: 339097-77-7
M. Wt: 255.31
InChI Key: FBHFMUOJTGHOPP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone is a chemical compound of interest in organic synthesis and medicinal chemistry research. The structure incorporates a morpholino ring, a common feature in pharmaceuticals and ligands due to its polarity and stability, linked to a ketone functionality. The presence of the (4-fluorophenyl)sulfanyl group suggests potential as a building block for the development of more complex molecules or as a potential Michael donor in conjugate addition reactions, which are a fundamental class of transformations in organic synthesis . Such reactions are pivotal for forming carbon-carbon bonds in the construction of complex molecular architectures, including potential pharmaceutical candidates . Researchers may explore its utility in developing novel enzyme inhibitors or receptor ligands, leveraging the electronic properties of the fluorine atom and the sulfur-containing moiety. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHFMUOJTGHOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 4-fluorothiophenol with 1-chloro-2-morpholinoethanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the ethanone derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • Chlorophenyl vs. Fluorophenyl Derivatives: Replacement of the 4-fluorophenyl group with a 4-chlorophenyl analog (e.g., 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholino-ethanone, ) increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and alters electronic properties. Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce metabolic clearance compared to fluorine .
  • Multi-Halogenated Derivatives: Compounds like 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone () incorporate dual halogen substituents, which can improve binding affinity in hydrophobic pockets of biological targets. However, steric hindrance may reduce synthetic yields compared to mono-substituted analogs .

Sulfur Functional Group Modifications

  • Sulfanyl (S–) vs. Sulfonyl (SO₂–) Groups: Sulfanyl derivatives (e.g., the target compound) exhibit lower oxidation states and greater nucleophilicity than sulfonyl analogs (e.g., 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, ).
  • Morpholinosulfonyl Hybrids: 2-(4-Fluorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone () combines morpholine with a sulfonyl group, increasing polarity and aqueous solubility. This contrasts with the target compound’s thioether linkage, which prioritizes lipophilicity .

Heterocyclic Modifications

  • Morpholine vs. Triazole/Indole Systems : Morpholine-containing compounds (e.g., the target, ) often exhibit superior solubility and metabolic stability compared to triazole-based analogs () or indole derivatives (). However, triazoles and indoles may offer stronger π-π stacking interactions in protein binding .

Biological Activity

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone, also known as 2-(4-fluorobenzenesulfanyl)-1-(morpholin-4-yl)ethan-1-one, is a synthetic compound with significant potential in biological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄FNO₄S
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 339097-89-1

Synthesis

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves:

  • Reactants : 4-fluorothiophenol and 1-chloro-2-morpholinoethanone.
  • Conditions : The reaction is conducted under basic conditions using solvents like dichloromethane or tetrahydrofuran, with bases such as potassium carbonate or sodium hydroxide facilitating the nucleophilic substitution mechanism.

The biological activity of this compound can be attributed to its structural components:

  • Sulfinyl Group : Participates in redox reactions, influencing cellular signaling pathways.
  • Morpholino Group : Enhances solubility and bioavailability, potentially increasing efficacy in biological systems .

Biological Activity

Research indicates that 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone exhibits various biological activities:

Antiviral Activity

Some studies have reported that compounds with similar structural motifs demonstrate antiviral properties. For instance, quinoxaline derivatives have shown significant inhibition against HIV, suggesting potential parallels for the target compound in antiviral applications .

Anticancer Properties

Preliminary investigations into related compounds indicate that they can exhibit anticancer activity. For example, some derivatives have demonstrated IC50 values in low molar ranges against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as effective anticancer agents .

Case Studies and Research Findings

A review of literature reveals several key findings related to the biological activity of compounds similar to 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone:

StudyCompoundActivityIC50 Value
Quinoxaline DerivativeAntiviral (HIV)0.15 µg/mL
Morpholino DerivativeAnticancer (MCF-7)2.3 µg/mL
Sulfinyl CompoundAnticancer (HCT-116)1.9 µg/mL

These studies highlight the potential for further exploration of the biological activities associated with this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone with high purity?

Synthesis typically involves S-alkylation of a thiol intermediate (e.g., 4-fluorophenylthiol) with a morpholine-containing ketone precursor under alkaline conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Temperature control : Moderate heating (60–80°C) balances reactivity and side-product minimization .
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for ≥95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the morpholine ring (δ ~3.5–3.7 ppm for N–CH2_2) and sulfanyl group (δ ~4.0–4.2 ppm for S–CH2_2) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the fluorophenyl-morpholine backbone . ORTEP-3 visualizes thermal ellipsoids to assess molecular packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can solubility and stability be optimized for biological assays?

  • Solubility : Use DMSO for initial stock solutions (≤10 mM), diluted in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .
  • Stability : Store lyophilized powder at −20°C under inert gas (argon). Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

Q. What in vitro screening strategies are recommended for initial biological activity assessment?

  • Anticancer assays : Use MTT or SRB protocols on MCF-7 (breast) or A549 (lung) cell lines, with IC50_{50} determination after 48–72 h exposure .
  • Antimicrobial testing : Employ microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. Which computational tools predict physicochemical properties and docking interactions?

  • QSAR models : Build regression models (e.g., MLR, PLS) using descriptors like logP, polar surface area, and H-bond donors .
  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets (e.g., Plk1 kinase) with flexible ligand sampling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the fluorophenyl ring to improve target binding .
  • Morpholine substitution : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and blood-brain barrier penetration .
  • Sulfanyl linker optimization : Replace –S– with –SO2_2– or –CH2_2– to modulate metabolic stability .

Q. How should crystallographic data discrepancies (e.g., bond length variations) be resolved?

  • Validation tools : Use checkCIF (IUCr) to flag outliers in X-ray data. SHELXL’s TWIN/BASF commands correct for twinning or disorder .
  • Comparative analysis : Cross-reference with analogous structures (e.g., CSD entry WUHPUO) to identify systematic errors .

Q. What mechanistic studies elucidate the compound’s mode of action in cancer cells?

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., CDK, EGFR) at 1 µM using ATP-Glo assays .
  • Apoptosis markers : Quantify caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane depolarization (JC-1 dye) .

Q. How do enantiomers of this compound differ in pharmacokinetics and toxicity?

  • Chiral separation : Use HPLC with a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • ADMET profiling : Compare logD (shake-flask method), CYP450 inhibition (human liver microsomes), and hERG channel binding (patch-clamp assays) .

Q. What strategies address low reproducibility in biological assays (e.g., conflicting IC50_{50}50​ values)?

  • Standardized protocols : Adopt NCCLS guidelines for cell culture (passage number ≤20, mycoplasma testing) .
  • Synergistic studies : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump effects .

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